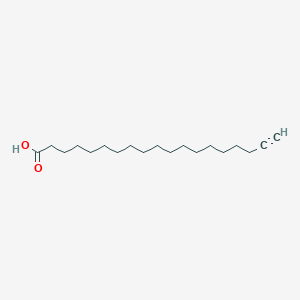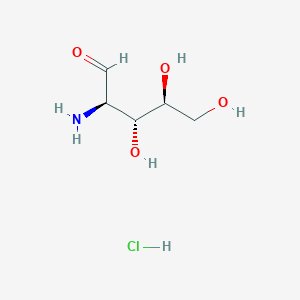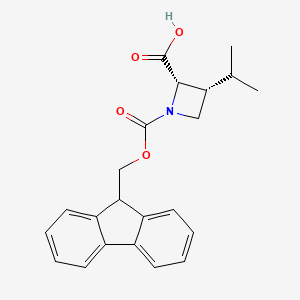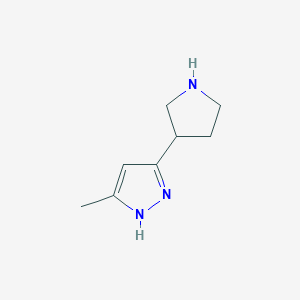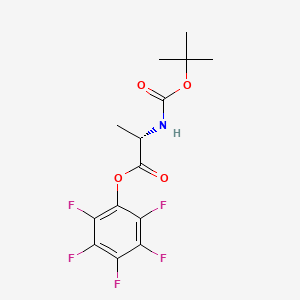
Boc-alanine pentafluorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-alanine pentafluorophenyl ester: is a chemical compound used primarily in peptide synthesis. It is a derivative of alanine, an amino acid, and is protected by a tert-butoxycarbonyl (Boc) group. The pentafluorophenyl ester moiety enhances its reactivity, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-alanine pentafluorophenyl ester is typically synthesized through the reaction of Boc-alanine with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The general reaction scheme is as follows:
Boc-alanine+Pentafluorophenol+DCC→Boc-alanine pentafluorophenyl ester+Dicyclohexylurea
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: Boc-alanine pentafluorophenyl ester undergoes several types of chemical reactions, including:
Nucleophilic substitution: The pentafluorophenyl ester group is highly reactive towards nucleophiles, making it suitable for forming amide bonds with amines.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Boc-alanine and pentafluorophenol.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include primary and secondary amines. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed:
Nucleophilic substitution: The major product is a Boc-protected peptide or amino acid derivative.
Hydrolysis: The major products are Boc-alanine and pentafluorophenol.
Scientific Research Applications
Chemistry: Boc-alanine pentafluorophenyl ester is widely used in solid-phase peptide synthesis (SPPS) as a coupling reagent. It facilitates the formation of peptide bonds by reacting with amino groups on the growing peptide chain .
Biology: In biological research, this compound is used to modify proteins and peptides. It can be employed to introduce specific functional groups or labels into biomolecules for various studies.
Medicine: The compound is utilized in the synthesis of peptide-based drugs and therapeutic agents. Its ability to form stable amide bonds makes it valuable in the development of pharmaceuticals .
Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the synthesis of advanced polymers and coatings .
Mechanism of Action
The mechanism by which Boc-alanine pentafluorophenyl ester exerts its effects involves the activation of the carboxyl group of Boc-alanine. The pentafluorophenyl ester group acts as a leaving group, facilitating nucleophilic attack by amines to form amide bonds. This process is crucial in peptide synthesis, where the formation of peptide bonds is a key step.
Comparison with Similar Compounds
Fmoc-alanine pentafluorophenyl ester: Similar to Boc-alanine pentafluorophenyl ester but with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Cbz-alanine pentafluorophenyl ester: Contains a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness: this compound is unique due to its Boc protecting group, which provides stability under basic conditions and can be easily removed under mild acidic conditions. This makes it particularly useful in multi-step syntheses where orthogonal protection strategies are required .
Properties
CAS No. |
50903-48-5 |
|---|---|
Molecular Formula |
C14H14F5NO4 |
Molecular Weight |
355.26 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C14H14F5NO4/c1-5(20-13(22)24-14(2,3)4)12(21)23-11-9(18)7(16)6(15)8(17)10(11)19/h5H,1-4H3,(H,20,22)/t5-/m0/s1 |
InChI Key |
VBVSINJSQBTTDR-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


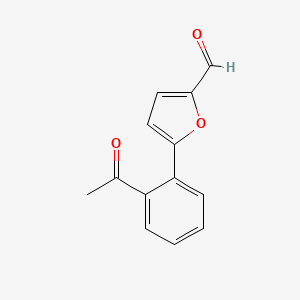
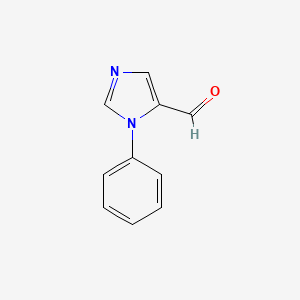
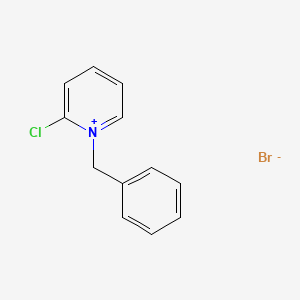
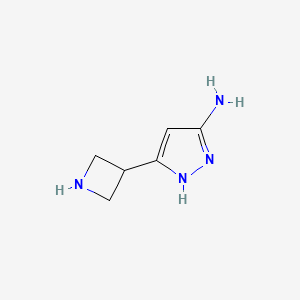
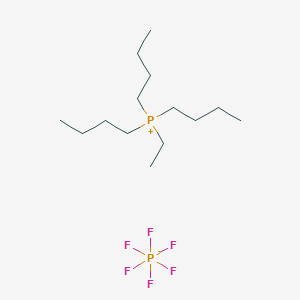

![5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12842379.png)
